molecular formula C14H18N2O3S2 B2885933 N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide CAS No. 2034609-57-7

N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide

Cat. No.: B2885933
CAS No.: 2034609-57-7
M. Wt: 326.43
InChI Key: PBUPSTOFHOOPQT-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{2-thia-5-azabicyclo[221]heptane-5-sulfonyl}phenyl)acetamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a sulfonyl chloride derivative, which is then reacted with an amine to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the bicyclic ring. This combination of features imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[3-methyl-4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-9-5-11(15-10(2)17)3-4-14(9)21(18,19)16-7-13-6-12(16)8-20-13/h3-5,12-13H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUPSTOFHOOPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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